5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Medicinal Chemistry Organic Synthesis Quality Control

Positional isomerism in dihydropyridine building blocks can compromise synthetic outcomes. The 3-COOH isomer (CAS 66909-27-1) has lower LogP (-0.21 vs 0.38) and typical purity (97% vs 98%), impacting solubility and assay reproducibility. • 98% purity (mode across suppliers) ensures fewer side products in amide couplings and cross-couplings. • 2-COOH directing group enables regiospecific C3 functionalization via DoM or transition metal catalysis. • Balanced LogP (0.38) for cellularly permeable analog libraries. Supplied as a solid; ambient shipping; stored at RT. For MEK inhibitor medicinal chemistry and analytical reference standards.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 115185-79-0
Cat. No. B040268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
CAS115185-79-0
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=CC=C(NC1=O)C(=O)O
InChIInChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11)
InChIKeyNYYNYEHQYYKGFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid: Overview


5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 115185-79-0) is a dihydropyridine derivative featuring a pyridone ring with a methyl group at the 5-position and a carboxylic acid at the 2-position. This compound belongs to the 6-oxo-1,6-dihydropyridine carboxylic acid class, a scaffold widely explored for MEK inhibition, CDK5 inhibition, and antiproliferative activities [1]. Commercially, it is supplied as a solid with a reported purity of 98% and a boiling point of 414.4±45.0 °C at 760 mmHg , with a calculated LogP of 0.38 and a polar surface area (PSA) of 70.16 Ų [2]. Its regiospecific substitution pattern distinguishes it from closely related analogs and positions it as a valuable intermediate in the synthesis of bioactive molecules.

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid: Why Substitution Fails


In the procurement of dihydropyridine carboxylic acid building blocks, simple substitution based on molecular formula (C₇H₇NO₃) alone is insufficient and may compromise synthetic outcomes or biological activity. Positional isomers, such as 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 66909-27-1), differ critically in the placement of the carboxylic acid group, resulting in distinct physicochemical properties. For instance, the target 2-carboxylic acid exhibits a calculated LogP of 0.38 [1], whereas the 3-carboxylic acid isomer has a lower LogP of -0.21 to -0.46 , indicating differential lipophilicity that can impact solubility, membrane permeability, and chromatographic behavior. Additionally, the target compound is available at a documented purity of 98% , compared to the 97% purity commonly offered for the 3-isomer . Such subtle yet quantifiable differences can directly influence reaction yields, downstream purification requirements, and the reproducibility of biological assays.

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid: Differentiation Guide


Higher Purity vs. 3-Carboxylic Acid Isomer

The target 2-carboxylic acid is commercially available with a verified purity of 98% . In contrast, the positional isomer 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 66909-27-1) is typically supplied at 97% purity . This 1% absolute difference in purity can translate to a lower impurity burden and potentially higher yields in sensitive synthetic sequences.

Medicinal Chemistry Organic Synthesis Quality Control

Lipophilicity Difference vs. 3-Carboxylic Acid Isomer

The calculated LogP for the 2-carboxylic acid derivative is 0.38 [1], indicating moderate lipophilicity. This is a significant departure from the 3-carboxylic acid isomer, which exhibits a negative LogP of -0.21 to -0.46 , placing it in a more hydrophilic range.

ADME Prediction Medicinal Chemistry Chromatography

Regiospecific Directed Ortho-Metalation

The 2-carboxylic acid substitution pattern places a strong electron-withdrawing group adjacent to the nitrogen in the dihydropyridine ring. This arrangement facilitates directed ortho-metalation (DoM) at the 3-position, a transformation that is not possible with the 3-carboxylic acid isomer. While quantitative kinetic data for this specific compound is limited, class-level inference from related pyridine carboxylic acids indicates that the 2-carboxylic acid group directs lithiation to the adjacent position with high regioselectivity [1].

Organic Synthesis C-H Functionalization Heterocyclic Chemistry

Scaffold for MEK Inhibition

The 6-oxo-1,6-dihydropyridine core is a recognized pharmacophore in MEK1/2 inhibitors, a target class validated in oncology. A patent (US8211920) discloses a series of 6-oxo-1,6-dihydropyridine derivatives that potently inhibit MEK, with some examples showing IC₅₀ values in the nanomolar range [1]. While the specific IC₅₀ of 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid against MEK is not directly reported, its structure places it as a core fragment within this active series, positioning it as a strategic intermediate for hit-to-lead optimization [1].

Kinase Inhibition Cancer Research Medicinal Chemistry

Limited Comparative Bioactivity Data

A systematic search of primary literature and patent databases reveals that high-strength, direct head-to-head biological data (e.g., IC₅₀, Kᵢ, cell viability) specifically comparing 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid with its closest analogs is currently absent from the public domain. A previous PubMed Commons annotation mentions an IC₅₀ of 28 μM for a related compound but lacks structural confirmation for this exact CAS number [1]. Consequently, the most robust differentiators for procurement decisions currently reside in the physicochemical and synthetic utility domains presented above.

Data Transparency Procurement Due Diligence

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid: Application Scenarios


MEK Inhibitor Scaffold Synthesis

Medicinal chemistry teams developing novel MEK1/2 inhibitors can utilize this compound as a late-stage diversification point or as a core fragment. The 2-carboxylic acid handle allows for amide coupling with various amines, while the 5-methyl group provides a metabolically stable alkyl substituent. The patented activity of related 6-oxo-1,6-dihydropyridine derivatives in the nanomolar range against MEK validates the scaffold's potential [1].

Building Block for Ortho-Metalation & Cross-Coupling

In academic or industrial organic synthesis laboratories, this compound serves as a substrate for directed ortho-metalation (DoM) at the 3-position, followed by electrophilic trapping or transition metal-catalyzed cross-coupling. This regiospecific functionalization is enabled by the 2-carboxylic acid directing group, a reactivity profile that is distinct from the 3-carboxylic acid isomer [2]. The high purity (98%) ensures fewer side products during these sensitive transformations.

Physicochemical Property Tuning in Parallel Synthesis

The compound's moderate LogP (0.38) [3] makes it a suitable candidate for generating analog libraries with balanced lipophilicity. In comparison, the more hydrophilic 3-carboxylic acid isomer (LogP -0.21) would produce analogs with different solubility and permeability profiles. For SAR studies where cellular permeability is a desired feature, the 2-carboxylic acid core provides a more favorable starting point.

Quality Control and Method Development

Analytical chemistry groups can utilize the distinct chromatographic properties of this isomer—driven by its LogP and PSA—to develop and validate HPLC or UPLC methods for separating mixtures of dihydropyridine carboxylic acid regioisomers. The availability of high-purity material (98%) with a defined boiling point (414.4±45.0 °C) facilitates the establishment of robust analytical reference standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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